2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate - 400081-01-8

2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate

Catalog Number: EVT-3052392
CAS Number: 400081-01-8
Molecular Formula: C16H9ClF2N2O2S
Molecular Weight: 366.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Diclofenac

Compound Description: Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. It is known to be metabolized by cytochrome P450 enzymes. []

Relevance: Diclofenac is not structurally related to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. It is mentioned in the context of developing a microbial biotransformation screening system to generate metabolites of drug-like molecules. The system utilizes actinomycetes strains capable of producing metabolites similar to those found in mammalian systems. [] This approach could potentially be applied to study the metabolism of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate as well.

5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non7-yl-methyl]-3-thiophenecarboxylic acid

Compound Description: This compound is a drug candidate under development. Its mammalian metabolites were successfully generated using the microbial biotransformation screening system with actinomycetes. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

Compound Description: Dasatinib (Sprycel, BMS-345825) is a tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. [] Mammalian metabolites of Dasatinib were generated using the microbial biotransformation screening system with actinomycetes. []

Relevance: While Dasatinib shares the 1,3-thiazole moiety with 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, they are not considered closely related structurally. The successful biotransformation of Dasatinib using actinomycetes further emphasizes the potential applicability of this system to study the metabolism of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. []

1-[3-fluoro-4-(5-methyl-2,4-dioxo-pyrimidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea (AZ1)

Compound Description: AZ1 is a compound shown to inhibit thymidylate kinase using an untargeted metabolomics approach. []

Relevance: AZ1 is not structurally related to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, but it highlights the application of untargeted metabolomics to decipher the modes of action of new antibiotics discovered through phenotypic screening. [] This approach could be valuable for characterizing the biological activity and mechanism of action of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate.

2-(cyclobutylmethoxy)-5′-deoxyadenosine

Compound Description: This compound was identified to target DNA metabolism using an untargeted metabolomics approach. []

Relevance: 2-(cyclobutylmethoxy)-5′-deoxyadenosine is not structurally related to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. It serves as another example of how untargeted metabolomics can be used to determine the mode of action of a compound, a technique that could be applied to study 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. []

Triclosan

Compound Description: Triclosan is a broad-spectrum antimicrobial agent. []

Relevance: While Triclosan does not share structural similarities with 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, it exemplifies a class of compounds (antimicrobials) whose modes of action can be investigated using untargeted metabolomics. [] This method could prove useful in elucidating the potential antimicrobial properties of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate.

Fosmidomycin

Compound Description: Fosmidomycin is an antibiotic that targets isoprenoid biosynthesis. []

CHIR-090

Compound Description: CHIR-090 is a compound shown to inhibit acyl-transferase activity using an untargeted metabolomics approach. []

Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

Compound Description: CCCP is a protonophore that disrupts the proton gradient across membranes. []

5-chloro-2-(methylsulfonyl)-N-(1,3-thiazol-2-yl)-4-pyrimidinecarboxamide (AZ7)

Compound Description: AZ7 is a compound that was observed to undergo modifications during the untargeted metabolomics study. []

Relevance: Although AZ7 shares the 1,3-thiazole moiety with 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, their structures are not closely related. The observation of AZ7 modifications emphasizes the capability of untargeted metabolomics to detect drug modifications, which could be relevant when studying the metabolism of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. []

Ceftazidime

Compound Description: Ceftazidime is a beta-lactam antibiotic that targets bacterial cell wall synthesis. []

Relevance: Ceftazidime is not structurally related to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. Its analysis using untargeted metabolomics demonstrated changes in cell wall metabolites, confirming its mode of action. [] This exemplifies how the technique can identify changes in specific metabolic pathways affected by a compound, potentially offering insights into the biological activity of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate.

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is a potentiator drug approved for the treatment of cystic fibrosis caused by the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It enhances chloride channel function but was reported to reduce ∆F508-CFTR cellular stability and the efficacy of investigational correctors. []

Relevance: Ivacaftor shares a carboxamide structural element with 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate but is otherwise structurally distinct. The research highlights the importance of identifying potentiators that do not interfere with corrector efficacy in cystic fibrosis treatment. [] Although not directly applicable to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, this study highlights the potential complexities of drug interactions and the need for comprehensive evaluation of compound effects.

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This is an investigational corrector for cystic fibrosis caused by the ∆F508 mutation in CFTR. Its efficacy was reportedly reduced by Ivacaftor. []

Relevance: This compound is not structurally related to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. Its inclusion in the study emphasizes the importance of identifying potentiators that do not interfere with corrector efficacy, highlighting a broader consideration for drug development beyond structural similarity. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This is another investigational corrector for cystic fibrosis caused by the ∆F508 mutation in CFTR, whose efficacy was reportedly reduced by Ivacaftor. []

Relevance: This compound is not structurally related to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. Similar to the previous compound, its mention highlights the broader context of drug development and the importance of evaluating potential interactions with other compounds, even those with dissimilar structures. []

Tetrahydrobenzothiophenes, Thiooxoaminothiazoles, and Pyrazole-pyrrole-isoxazoles

Compound Description: These are three classes of potentiators identified in the study that do not interfere with ∆F508-CFTR stability or corrector action. []

2-Chloro-5-hydroxyphenylglycine (CHPG)

Compound Description: CHPG is an agonist of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It was used to stimulate phosphoinositide (PI) hydrolysis in the hippocampus, a process blocked by the mGlu5 antagonist 2-methyl-6-(phenylethynyl)-pyridine (MPEP). []

Relevance: CHPG is not structurally related to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. Its use in the study demonstrates the pharmacological characterization of mGlu5 receptors, which could be relevant if 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate exhibits any interaction with this receptor subtype. []

2-Methyl-6-(phenylethynyl)-pyridine (MPEP)

Compound Description: MPEP is a potent and selective antagonist for mGlu5 receptors. [] It was used to define nonspecific binding in radioligand binding assays and to block CHPG-evoked increases in PI hydrolysis in the hippocampus. []

[3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine ([3H]methoxymethyl-MTEP)

Compound Description: [3H]methoxymethyl-MTEP is a radiolabeled version of methoxymethyl-MTEP, a potent and selective antagonist for mGlu5 receptors. [] It was used as a radioligand to characterize mGlu5 receptor binding in vitro and in vivo. []

Relevance: [3H]methoxymethyl-MTEP shares the 2-methyl-1,3-thiazol-4-yl moiety with 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. The study demonstrates the utility of radioligand binding assays in characterizing receptor pharmacology, a technique that could be applied to investigate the potential interaction of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate with mGlu5 receptors. []

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides

Compound Description: This is a series of compounds synthesized and evaluated for anticancer activity against 60 cancer lines. [] The R substituent on the benzyl group varied, including 2-Cl, 3-Cl, 4-Cl, 3-CF3, 2,4-Cl2, 2,5-Cl2, 3,4-Cl2, and 3-Cl-4-Me. [] Some derivatives showed activity and selectivity against melanoma and breast cancer. []

Relevance: These compounds share the 1,3-thiazole moiety with 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate. Their synthesis and evaluation highlight the potential for anticancer activity within this chemical class. [] While the specific structures differ, the shared moiety suggests that exploring the anticancer properties of 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate could be worthwhile.

4-Methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]disulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazol acetonitrile

Compound Description: This compound is a thiazolo-1,2,4-triazole derivative that has been reported to exhibit antibacterial and antifungal activity. [] Its crystal structure has been determined. []

Relevance: This compound shares the 1,3-thiazole moiety with 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, and its reported antimicrobial activity further supports the potential for biological activity within this chemical class. [] While the structures are not directly comparable, the shared moiety and biological activity suggest that 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate could also exhibit antimicrobial properties.

Properties

CAS Number

400081-01-8

Product Name

2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate

IUPAC Name

[2-(6-chloropyridin-3-yl)-5-methyl-1,3-thiazol-4-yl] 2,4-difluorobenzoate

Molecular Formula

C16H9ClF2N2O2S

Molecular Weight

366.77

InChI

InChI=1S/C16H9ClF2N2O2S/c1-8-14(21-15(24-8)9-2-5-13(17)20-7-9)23-16(22)11-4-3-10(18)6-12(11)19/h2-7H,1H3

InChI Key

LZWUQOMXRRYAFQ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)C2=CN=C(C=C2)Cl)OC(=O)C3=C(C=C(C=C3)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.